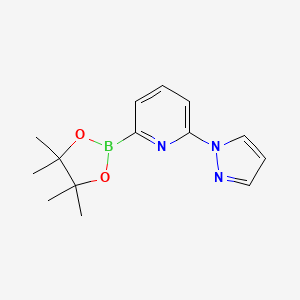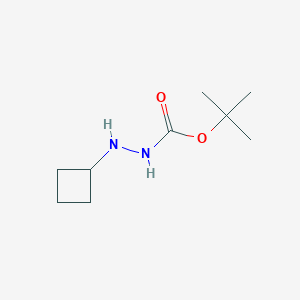
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene (TFE-TFM) is a fluorinated aromatic compound with a unique molecular structure. It is widely used in a variety of scientific research applications due to its unique properties. Specifically, its high solubility in organic solvents, low toxicity, and low volatility make it an ideal candidate for a range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Photochemical Properties
- The fluorescence spectra of 1-fluoro-4-(trifluoromethyl)benzene and similar compounds have been studied in various conditions, highlighting their potential in photochemical applications (Al-ani, 1973). These studies provide insights into their potential uses in photochemical reactions due to their unique fluorescence characteristics.
Chemical Synthesis and Reactions
- 1,3-Bis-(trifluoromethyl)benzene has been fluorinated to produce derivatives like 1-fluoro-2,4-bis-(trifluoromethyl)benzene, demonstrating the compound's relevance in synthetic chemistry (Parsons, 1972).
- The compound's reactivity was explored in the synthesis of CF3‐Substituted 1,1‐Diarylethenes, showcasing its role in organic synthesis and potential pharmaceutical applications (Alkhafaji et al., 2013).
Material Science Applications
- Soluble fluoro-polyimides derived from related fluoroaromatic compounds, such as 1,3-bis(4-amino-2-trifluoromethyl-phenoxy) benzene, demonstrate the role of these compounds in developing advanced materials with unique properties like thermal stability and low moisture absorption (Xie et al., 2001).
Polymer Science
- The synthesis and characterization of hyperbranched poly(arylene ether)s from similar fluoroaromatic compounds point towards their utilization in the creation of high molecular weight polymers with excellent thermal stability (Banerjee et al., 2009).
Catalysis and Chemical Transformations
- The palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters using trifluoromethylated compounds illustrates their role in facilitating novel catalytic transformations, which can be pivotal in drug design and synthesis (Zhao & Hu, 2012).
Eigenschaften
IUPAC Name |
1-fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7/c10-7-2-1-5(4-8(11,12)13)3-6(7)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKYCMMBVCKTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)



